

Application of 4-Aminonicotinaldehyde in the Synthesis of Novel Kinase Inhibitors

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Compound of Interest

Compound Name: 4-Aminonicotinaldehyde

Cat. No.: B1271976

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Application Notes

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyridine ring is a well-established pharmacophore in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of these enzymes. **4-Aminonicotinaldehyde**, a substituted pyridine, presents itself as a versatile and untapped starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic amino group, allows for the construction of fused heterocyclic systems that are bioisosteric to known kinase inhibitor scaffolds, such as quinazolines.

This document outlines a novel application of **4-Aminonicotinaldehyde** in the synthesis of pyrido[4,3-d]pyrimidine derivatives, a class of compounds with demonstrated activity against various protein kinases. The proposed synthetic strategy offers a straightforward and efficient route to a library of potential kinase inhibitors. The pyrido[4,3-d]pyrimidine core acts as a hinge-binding motif, and further functionalization can be explored to enhance potency and selectivity for specific kinase targets.

One such potential target is the Pim1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a significant role in cell survival and proliferation. The data presented herein for a structurally related pyrido[4,3-d]pyrimidine derivative, SKI-O-068, demonstrates the potential of this scaffold to potently inhibit Pim1 kinase.

Experimental Protocols

Protocol 1: Synthesis of a Novel 4-Anilino-pyrido[4,3-d]pyrimidine Kinase Inhibitor

This protocol describes a two-step synthesis of a 4-anilino-pyrido[4,3-d]pyrimidine derivative from **4-Aminonicotinaldehyde**.

Step 1: Synthesis of 2-((4-aminopyridin-3-yl)methylene)malononitrile

- To a solution of **4-Aminonicotinaldehyde** (1.22 g, 10 mmol) in ethanol (50 mL), add malononitrile (0.66 g, 10 mmol).
- Add a catalytic amount of piperidine (0.1 mL).
- Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield 2-((4-aminopyridin-3-yl)methylene)malononitrile.

Step 2: Synthesis of 4-Anilino-pyrido[4,3-d]pyrimidine-8-carbonitrile

- In a sealed tube, combine 2-((4-aminopyridin-3-yl)methylene)malononitrile (1.70 g, 10 mmol) and aniline (1.86 g, 20 mmol).
- Add N,N-Dimethylformamide (DMF) (20 mL) as a solvent.
- Heat the mixture to 120 °C for 12 hours.
- After cooling to room temperature, pour the reaction mixture into ice-water.
- Collect the resulting precipitate by filtration.

- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final product, 4-anilino-pyrido[4,3-d]pyrimidine-8-carbonitrile.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase (e.g., Pim1).

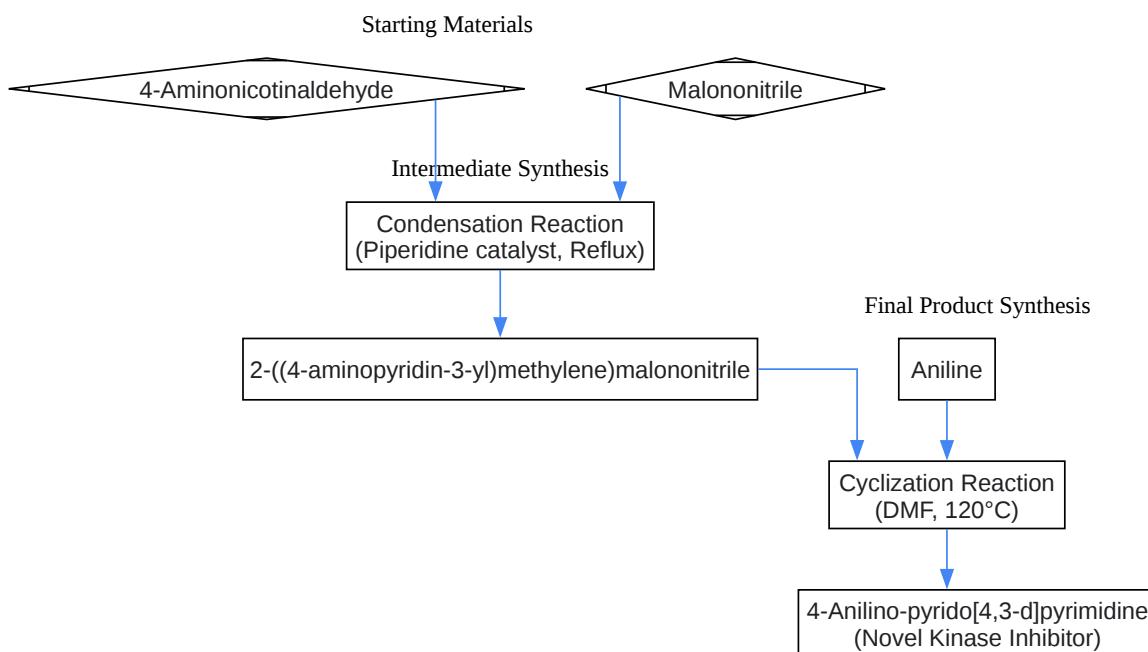
- Prepare a stock solution of the synthesized inhibitor in 100% DMSO.
- Serially dilute the inhibitor stock solution to obtain a range of concentrations.
- In a 96-well plate, add the kinase enzyme, the appropriate substrate (e.g., a peptide), and ATP.
- Add the diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
- Incubate the plate at 30 °C for the specified reaction time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining or ADP produced.
- Calculate the percentage of inhibition for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

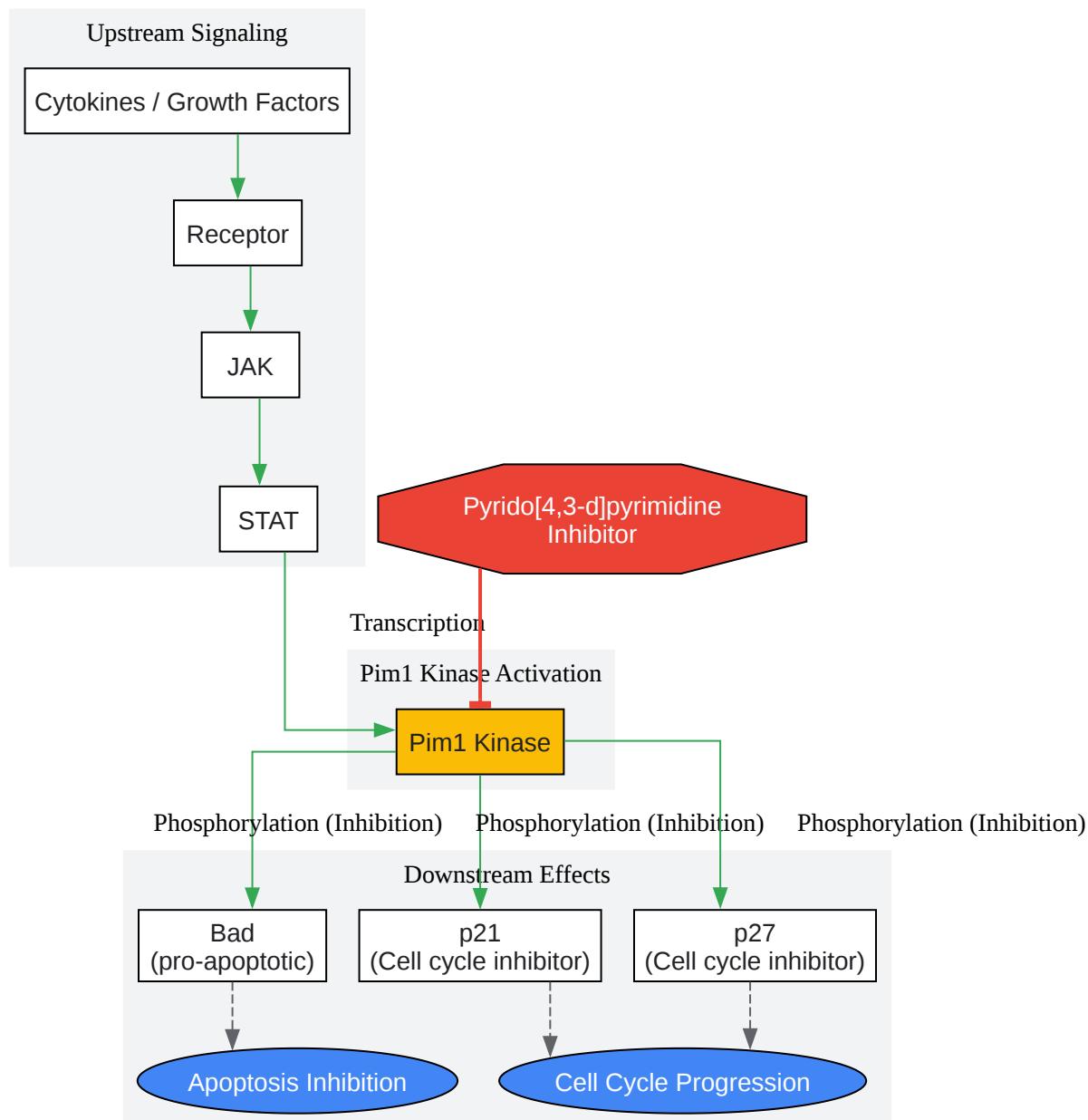
Data Presentation

The following table summarizes the inhibitory activity of a representative pyrido[4,3-d]pyrimidine derivative, SKI-O-068, against Pim1 and other kinases. This data is provided to illustrate the potential of the scaffold synthesized from **4-Aminonicotinaldehyde**.[\[1\]](#)[\[2\]](#)

Compound	Target Kinase	IC50 (nM)
SKI-O-068	Pim1	123 (± 14)
SKI-O-068	Syk	53 (± 10)
SKI-O-068	Pyk2	55 (± 10)

Visualizations



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References

- 1. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
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